Product packaging for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile(Cat. No.:CAS No. 606491-99-0)

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile

Cat. No.: B12590935
CAS No.: 606491-99-0
M. Wt: 175.23 g/mol
InChI Key: FQGPRXDIZZBPDL-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Alcohol and Acetonitrile (B52724) Chemistry

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile, also known as 3-isopropylmandelonitrile, is structurally a cyanohydrin. Cyanohydrins are a class of organic compounds containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. hmdb.carsc.org In this case, the carbon atom is also benzylic, meaning it is directly attached to a phenyl ring. This places the compound squarely within the rich and diverse chemistry of both benzylic alcohols and acetonitriles.

Benzylic alcohols are known for their versatile reactivity, including oxidation to aldehydes and carboxylic acids, and their utility as protecting groups in organic synthesis. d-nb.info The hydroxyl group in this compound can be expected to undergo typical alcohol reactions, such as esterification and etherification.

The acetonitrile moiety (a carbon-nitrogen triple bond) is a powerful functional group. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways to a variety of other compound classes. nih.gov The formation of cyanohydrins itself is a classic reaction in organic chemistry, typically involving the nucleophilic addition of a cyanide anion to an aldehyde or ketone. hmdb.ca In the case of this compound, the precursor would be 3-isopropylbenzaldehyde (B1580556). nih.govscbt.comnist.gov This reaction is reversible, and the stability of the resulting cyanohydrin can be influenced by the steric and electronic nature of the substituents on the aromatic ring. hmdb.ca

Strategic Importance of the [3-(propan-2-yl)phenyl] Moiety in Chemical Design

The [3-(propan-2-yl)phenyl] or 3-isopropylphenyl moiety is a key structural feature that significantly influences the compound's properties and potential applications. The isopropyl group is a moderately bulky, lipophilic substituent. Its placement at the meta-position of the phenyl ring has several strategic implications in chemical design, particularly in medicinal chemistry.

The lipophilicity imparted by the isopropyl group can enhance a molecule's ability to cross biological membranes, a crucial factor for the bioavailability of potential drug candidates. Furthermore, the steric bulk of the isopropyl group can influence the binding affinity and selectivity of a molecule for its biological target by dictating the preferred conformation and interaction with the binding pocket.

A notable example of the strategic use of the 3-isopropylphenyl group can be found in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists. Research has shown that incorporating a 3-isopropylphenyl moiety into certain molecular scaffolds can lead to potent and brain-penetrant TRPV1 antagonists, which are of interest for the treatment of pain. This highlights the value of this specific substitution pattern in designing molecules with desirable pharmacological profiles.

Overview of Research Trajectories for this compound

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, we can infer potential research trajectories based on the chemistry of related compounds and the strategic importance of its structural components.

Given its nature as a cyanohydrin, a primary research trajectory would involve its use as a synthetic intermediate. The nitrile group can be a precursor to carboxylic acids (e.g., 3-isopropylmandelic acid) or primary amines (e.g., 2-amino-1-(3-isopropylphenyl)ethanol), which are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals.

Another avenue of research could explore the biological activity of the compound itself or its derivatives. The presence of the 3-isopropylphenyl moiety, as discussed, suggests potential applications in drug discovery. Research could focus on screening for various biological activities, drawing inspiration from the roles of similar structures in areas like pain management.

Interactive Data Tables

Below are interactive tables summarizing key information about the precursor and a related isomer.

Table 1: Properties of 3-Isopropylbenzaldehyde
PropertyValueSource
Molecular FormulaC10H12O nih.govscbt.comnist.gov
Molar Mass148.20 g/mol nih.govscbt.com
AppearanceData not available
Boiling PointData not available
CAS Number34246-57-6 scbt.comnist.gov
Table 2: Predicted Properties of 2-hydroxy-2-[4-(propan-2-yl)phenyl]acetonitrile (Isomer)
PropertyPredicted ValueSource
Molecular FormulaC11H13NO uni.lu
Monoisotopic Mass175.09972 Da uni.lu
XlogP2.2 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B12590935 Hydroxy[3-(propan-2-yl)phenyl]acetonitrile CAS No. 606491-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606491-99-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-hydroxy-2-(3-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11,13H,1-2H3

InChI Key

FQGPRXDIZZBPDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C#N)O

Origin of Product

United States

Synthetic Methodologies for Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile and Its Precursors

Novel and Green Synthetic Routes for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These novel approaches seek to minimize steps, reduce waste, and employ milder reaction conditions.

While catalytic hydrogenation is typically used to reduce double bonds or other functional groups, it can be applied to the synthesis of this compound through the reduction of a precursor. A plausible synthetic route would involve the preparation of 3-isopropylbenzoyl cyanide, an α-keto-nitrile. This precursor could then be selectively reduced to the target secondary alcohol.

The selective reduction of the ketone functionality in the presence of a nitrile group can be achieved using various reducing agents. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel could be employed, although conditions would need to be carefully controlled to avoid reduction of the nitrile or the aromatic ring. nsf.gov More commonly, chemoselective reduction would be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally mild enough to reduce ketones without affecting a nitrile group, making it a suitable choice for this transformation.

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing functional groups into a complex molecule at a late step, avoiding the need for de novo synthesis. scispace.comnih.govsemanticscholar.org One of the most prominent LSF techniques is C–H activation, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. nih.gov

For the synthesis of this compound, C–H activation could theoretically be applied to a simple precursor like 3-isopropyltoluene. Methodologies for the selective oxidation of benzylic C–H bonds to benzylic alcohols have been developed using various oxidants and catalysts, such as copper(I) acetate (B1210297) with bis(methanesulfonyl) peroxide. nih.govacs.org This would generate 3-isopropylbenzyl alcohol. Subsequent conversion of this alcohol to the target cyanohydrin is less direct. A more advanced, albeit challenging, LSF approach would be the direct oxidative cyanation of the benzylic C-H bond of 3-isopropyltoluene, which remains an area of active research. These methods offer the potential for highly efficient and atom-economical routes to the target molecule. chimia.ch

Catalytic SystemPrecursor SubstrateFunctionalization Achieved
Copper(I) acetate / Peroxide Alkylated benzenesSelective monooxygenation of benzylic C-H bonds to form benzylic alcohols. acs.org
Palladium / Norbornene Relay Benzylic alcohol derivativesmeta-C-H arylation using a directing group. nih.gov
Copper / "Radical Relay" Alkylated benzenesOxidative cross-coupling of benzylic C-H bonds with alcohols to form ethers. chemrxiv.org
Palladium / Water System Benzyl (B1604629) alcohols and IndolesC-H activation and domino reactions for C-C bond formation. mdpi.com

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for reactions involving hazardous materials or requiring precise control.

The synthesis of cyanohydrins is particularly well-suited for flow chemistry. researchgate.net The use of highly toxic reagents like hydrogen cyanide can be managed more safely, as only small quantities are present in the reactor at any given time, minimizing the risk of exposure. acs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and faster reaction times compared to batch methods. semanticscholar.orgnih.gov For the synthesis of this compound, a stream of 3-isopropylbenzaldehyde (B1580556) could be mixed with a stream of a cyanide source in a temperature-controlled microreactor to produce the target compound continuously and efficiently.

FeatureAdvantage in Flow ChemistryRelevance to Cyanohydrin Synthesis
Safety Small reactor volumes minimize the hazard of handling toxic or explosive reagents.Significantly reduces risks associated with handling large quantities of cyanide. acs.org
Heat Transfer High surface-area-to-volume ratio allows for rapid and precise temperature control.Exothermic cyanohydrin formation can be managed effectively, preventing side reactions.
Mixing Efficient and rapid mixing of reagents leads to more uniform reaction conditions.Ensures homogenous reaction, potentially increasing yield and purity.
Scalability Production can be scaled up by running the system for longer periods ("numbering-up").Facilitates easier transition from laboratory-scale synthesis to larger-scale production.
Automation Allows for automated control and optimization of reaction parameters.Leads to improved reproducibility and process reliability.

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of single-enantiomer chiral compounds is a critical objective in medicinal chemistry and pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For this compound, a chiral cyanohydrin, achieving high enantiopurity is essential for its potential applications. The primary route to this compound involves the asymmetric addition of a cyanide source to the prochiral aldehyde, 3-(propan-2-yl)benzaldehyde. Various stereoselective synthetic strategies, including asymmetric catalysis, the use of chiral auxiliaries, organocatalysis, and chemoenzymatic methods, have been developed to control the stereochemical outcome of this transformation.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis provides an efficient pathway to chiral cyanohydrins by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The core of this strategy is the enantioselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the carbonyl group of 3-(propan-2-yl)benzaldehyde. Various metal-based catalysts have been shown to be effective for this transformation with related aromatic aldehydes.

One notable catalytic system involves the use of chiral titanium complexes. For instance, a bimetallic titanium complex, [(salen)TiO]₂, has been demonstrated to effectively catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, leading to the formation of cyanohydrin carbonates with high enantiomeric excess. While specific data for 3-(propan-2-yl)benzaldehyde is not extensively documented, studies on analogous aromatic aldehydes suggest this method's potential applicability. The reaction mechanism typically involves the coordination of the aldehyde to the chiral titanium center, which facilitates a stereoselective attack by the cyanide nucleophile.

Another approach utilizes chiral oxazaborolidinium salts as catalysts for the enantioselective cyanosilylation of aldehydes with TMSCN. This method often employs triphenylphosphine oxide as a co-catalyst to generate a more reactive cyanide donor. The chiral environment created by the catalyst directs the incoming cyanide to one of the two enantiotopic faces of the aldehyde, resulting in high enantioselectivities.

The table below summarizes representative results for asymmetric catalytic cyanation of aromatic aldehydes, which serve as a model for the synthesis of this compound.

Catalyst SystemCyanide SourceSubstrate ExampleEnantiomeric Excess (ee)Reference
[(salen)TiO]₂Ethyl CyanoformateBenzaldehyde>95% organic-chemistry.org
Chiral Oxazaborolidinium Salt / PPh₃OTrimethylsilyl CyanideVarious Aromatic AldehydesHigh organic-chemistry.org
β-amino alcohol-Ti(Oi-Pr)₄Trimethylsilyl CyanideBenzaldehyde96% organic-chemistry.org

Chiral Auxiliary and Organocatalytic Methods for this compound

Chiral Auxiliary Methods

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral cyanohydrins, an aldehyde like 3-(propan-2-yl)benzaldehyde can be first converted into a chiral imine or acetal. The diastereoselective addition of a cyanide source to this intermediate, followed by the cleavage of the auxiliary, would yield the target chiral cyanohydrin. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. Pseudoephenamine is an example of a versatile chiral auxiliary used in asymmetric alkylation reactions, demonstrating the principle of auxiliary-controlled stereoselection. nih.gov

Organocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. For cyanohydrin synthesis, chiral organocatalysts activate either the aldehyde or the cyanide nucleophile to facilitate a highly enantioselective reaction.

Chiral thiourea derivatives have emerged as powerful organocatalysts for the asymmetric cyanosilylation of ketones. organic-chemistry.org These catalysts function through a cooperative mechanism where the thiourea moiety activates the carbonyl electrophile via hydrogen bonding, and a basic site on the catalyst (often a tertiary amine) activates the nucleophile. This dual activation model creates a highly organized transition state that leads to excellent stereoinduction. Although primarily demonstrated for ketones, this methodology is conceptually applicable to aldehydes like 3-(propan-2-yl)benzaldehyde.

The following table outlines examples of these methodologies applied to relevant carbonyl compounds.

MethodCatalyst/Auxiliary TypeSubstrate TypeKey FeaturesReference
Chiral AuxiliaryPseudoephenamineCarboxylic Acid DerivativesHigh diastereoselectivity in alkylations. nih.gov
OrganocatalysisChiral Amino ThioureaKetonesCooperative catalysis via H-bonding and nucleophile activation. organic-chemistry.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key steps in a synthetic sequence. For the production of enantiopure cyanohydrins, hydroxynitrile lyases (HNLs) are particularly effective. These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. d-nb.info The stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—depends on the specific HNL enzyme used. d-nb.info

The (R)-oxynitrilase from bitter almonds (Prunus amygdalus) is a well-studied enzyme that catalyzes the synthesis of (R)-cyanohydrins from a variety of aromatic and aliphatic aldehydes. d-nb.inforesearchgate.net The reaction is typically performed in a biphasic system or an organic solvent to manage the low solubility of the aldehyde substrate in aqueous media and to suppress the non-enzymatic, racemic background reaction. d-nb.info By using 3-(propan-2-yl)benzaldehyde as a substrate in the presence of (R)-oxynitrilase and a cyanide source (like HCN or acetone cyanohydrin), the (R)-enantiomer of this compound can be prepared with very high enantiomeric excess. d-nb.info

Conversely, (S)-oxynitrilases, such as the one isolated from Sorghum bicolor, can be used to synthesize the (S)-enantiomer. d-nb.info The enzymatic approach is highly attractive for industrial applications due to its high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov

The table below provides typical results for the HNL-catalyzed synthesis of chiral cyanohydrins from aromatic aldehydes.

EnzymeSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)Reaction MediumReference
(R)-Oxynitrilase (Prunus amygdalus)BenzaldehydeR>99%Ethyl Acetate d-nb.inforesearchgate.net
(S)-Oxynitrilase (Sorghum bicolor)BenzaldehydeSHighBiphasic System d-nb.info
(R)-Oxynitrilase (Almond Meal)BenzaldehydeR98-99%Aqueous Buffer / Organic Solvent researchgate.net

Mechanistic Investigations and Reaction Kinetics of Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile Transformations

Detailed Reaction Mechanisms in the Formation of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile

The formation of this compound follows the general mechanism of cyanohydrin synthesis, which is a nucleophilic addition to a carbonyl group. vaia.com This reaction is typically base-catalyzed and reversible. pressbooks.pubopenstax.org The process commences with the reaction between 3-isopropylbenzaldehyde (B1580556) and a cyanide source, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN). wikipedia.orgjove.com

Transition State Analysis in this compound Synthesis

The synthesis of this compound from 3-isopropylbenzaldehyde and cyanide involves a key nucleophilic attack step. The transition state of this rate-determining step features the approach of the nucleophilic cyanide ion to the electrophilic carbonyl carbon of the aldehyde.

In this transition state, the carbon of the cyanide ion begins to form a new carbon-carbon bond with the carbonyl carbon. Simultaneously, the C=O double bond of the aldehyde starts to break, with the pi electrons moving onto the oxygen atom. The geometry at the carbonyl carbon changes from trigonal planar (sp² hybridized) towards a tetrahedral arrangement (sp³ hybridized). The negative charge is partially distributed between the incoming cyanide nucleophile and the carbonyl oxygen. The stability of this transition state is influenced by steric factors; bulky groups on the aldehyde can hinder the approach of the nucleophile, potentially slowing the reaction rate. jove.com For 3-isopropylbenzaldehyde, the isopropyl group on the phenyl ring exerts some steric and electronic influence on the reaction center.

Role of Intermediates in this compound Pathways

The primary intermediate in the formation of this compound is a tetrahedral alkoxide ion. openstax.orgjove.com This intermediate is formed directly after the nucleophilic attack of the cyanide ion on the carbonyl carbon of 3-isopropylbenzaldehyde. jove.com

The two-step mechanism proceeds as follows:

Nucleophilic Attack: The cyanide ion (⁻C≡N), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-isopropylbenzaldehyde. This results in the formation of a tetrahedral cyanoalkoxide intermediate. openstax.orglibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically an undissociated hydrogen cyanide molecule, to yield the final this compound product and regenerate the cyanide ion catalyst. jove.comlibretexts.org

This compound itself serves as a versatile synthetic intermediate. chemistrysteps.com The presence of both a hydroxyl and a nitrile group allows for further transformations. libretexts.org For example, the nitrile group can be hydrolyzed under acidic conditions to form an α-hydroxy carboxylic acid or reduced to a primary amine, yielding a β-amino alcohol. openstax.orgchemistrysteps.comyoutube.com

Elucidation of Reactivity Patterns of the Nitrile and Hydroxyl Moieties in this compound

The chemical behavior of this compound is dictated by the reactivity of its two principal functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group.

Nucleophilic and Electrophilic Reactivity of this compound Functional Groups

Both functional groups in this compound can exhibit nucleophilic and electrophilic characteristics depending on the reaction conditions.

Hydroxyl Group: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it inherently nucleophilic. It can react with electrophiles or be deprotonated by a strong base to form a more powerful nucleophilic alkoxide ion. jove.com Conversely, under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (-OH₂⁺), which facilitates dehydration or substitution reactions.

Nitrile Group: The nitrile group has a significant dipole moment, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. libretexts.org The electrophilic carbon is susceptible to attack by strong nucleophiles like Grignard reagents or hydrides (e.g., from LiAlH₄). libretexts.orgchemistrysteps.com This reactivity is central to the conversion of nitriles into ketones or primary amines. youtube.comchemistrysteps.com The nitrogen's lone pair allows it to be protonated in strong acid, which activates the nitrile group toward attack by weaker nucleophiles, such as water during hydrolysis. chemistrysteps.com

Functional GroupAtomReactivityCommon Transformations
Hydroxyl OxygenNucleophilicAcylation, Etherification
HydrogenElectrophilic (Acidic)Deprotonation
Nitrile CarbonElectrophilicHydrolysis to Carboxylic Acid, Reduction to Amine
NitrogenNucleophilic (Weakly Basic)Protonation, Coordination to Metals

Radical Pathways Involving this compound

While radical reactions are a fundamental class of transformations in organic chemistry, specific radical pathways involving cyanohydrins like this compound are not as commonly documented as their ionic reaction pathways. pearson.com In principle, the benzylic hydrogen atom—the hydrogen on the carbon bearing both the hydroxyl and nitrile groups—could be susceptible to abstraction by a radical species. This would generate a resonance-stabilized radical intermediate, with delocalization involving the phenyl ring and the nitrile group. Such an intermediate could then participate in various radical propagation steps, such as coupling or reaction with other molecules. However, detailed studies on such specific radical transformations for this compound are not widely available in the literature.

Kinetic and Thermodynamic Parameters of this compound Reactions

The formation of cyanohydrins is a reversible equilibrium process. openstax.org The kinetic and thermodynamic parameters are influenced by the structure of the carbonyl compound, pH, and temperature.

The reaction kinetics for the formation of cyanohydrins from aldehydes and ketones have been shown to follow a second-order rate equation, being first order in both the carbonyl compound and the cyanide ion. researchgate.net The reaction proceeds slowly with pure HCN but is significantly accelerated by the addition of a base, which increases the concentration of the more nucleophilic cyanide ion (CN⁻). pressbooks.pubopenstax.orgjove.com

Thermodynamically, the position of the equilibrium depends on the stability of the carbonyl reactant versus the cyanohydrin product. chempedia.info For most aldehydes, including aromatic aldehydes like 3-isopropylbenzaldehyde, the equilibrium strongly favors the formation of the cyanohydrin product. jove.com This is because aldehydes are generally less sterically hindered and more reactive than ketones. jove.com In contrast, for many sterically hindered ketones, the equilibrium may favor the reactants. openstax.org The reaction is generally exothermic. libretexts.org

While specific thermodynamic and kinetic values for this compound are not readily found, the tables below provide context from studies on other cyanohydrins.

Table of Kinetic Data for Cyanohydrin Formation at 25°C researchgate.net This table presents findings from a kinetic study on the formation of cyanohydrins from various carbonyl compounds in dilute aqueous solution.

Carbonyl CompoundRate LawObservations
AcetaldehydeSecond-orderReaction proceeds quantitatively with HCN.
PropionaldehydeSecond-orderReaction proceeds quantitatively with HCN; small general catalytic effect indicated.
AcetoneSecond-orderReaction with HCN does not proceed to completion; no general catalysis detected.

Table of Equilibrium Constants (K) for Cyanohydrin Formation chempedia.info This table shows how the structure of the carbonyl compound affects the equilibrium constant for cyanohydrin formation.

Carbonyl CompoundK (M⁻¹)
Formaldehyde>10⁵
Acetaldehyde2.0 x 10⁴
Acetone21
Cyclopentanone2.5
Cyclohexanone2600
Benzaldehyde210

Solvent Effects and Catalysis in this compound Reactivity

The formation and decomposition of cyanohydrins, including this compound, are reversible processes significantly influenced by the choice of solvent and the presence of catalysts. wikipedia.org The solvent can affect reaction rates and equilibrium positions by solvating the reactants, intermediates, and transition states to varying degrees. Catalysts, on the other hand, provide alternative reaction pathways with lower activation energies.

The fundamental reaction is a nucleophilic addition of a cyanide anion to the carbonyl group of the corresponding aldehyde, 3-(propan-2-yl)benzaldehyde. libretexts.org This process is typically base-catalyzed, as a base is required to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN). libretexts.org The general mechanism involves the attack of the cyanide nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final cyanohydrin product. libretexts.org

Solvent Effects:

The choice of solvent plays a critical role in the kinetics and thermodynamics of cyanohydrin transformations. The polarity, proticity, and coordinating ability of the solvent can all impact the reaction.

In the context of enzymatic catalysis, which is often employed for the asymmetric synthesis of cyanohydrins, the solvent choice is crucial for both enzyme activity and the suppression of the non-enzymatic background reaction. For instance, in the synthesis of (R)-mandelonitrile, a close analog of the title compound, using the enzyme (R)-oxynitrilase, a switch from an aqueous/ethanol mixture to ethyl acetate (B1210297) was shown to significantly increase the enantiomeric excess of the product. d-nb.info This is attributed to the lower rate of the non-catalyzed, racemic reaction in the less polar organic solvent. d-nb.info Further studies have indicated that diisopropyl ether can be an even better medium, suggesting that lower water content favorably affects both the enzyme's activity and stability. d-nb.info

In non-enzymatic reactions, the solvent effect can be more complex. A study on the Henry reaction, which shares mechanistic similarities with cyanohydrin formation (i.e., nucleophilic addition to a carbonyl), showed that the transition state is stabilized by hydrogen bonding in protic solvents like water, while in aprotic solvents like DMSO, stabilization occurs through ion-dipole interactions. d-nb.info For cyanohydrin formation, polar solvents can stabilize the charged intermediates and transition states, potentially increasing the reaction rate. However, protic solvents can also solvate the cyanide anion, reducing its nucleophilicity and thus slowing the reaction. The optimal solvent often represents a balance between these competing effects.

The following table, compiled from data on analogous systems, illustrates the influence of the solvent on the formation of aromatic cyanohydrins.

Solvent SystemCatalystSubstrateKey ObservationReference
DichloromethaneVO(salen)NCSBenzaldehydeReaction follows second-order kinetics with a catalyst order of 1.2, suggesting the involvement of dinuclear catalytic species. beilstein-journals.org
Propylene CarbonateVO(salen)NCSBenzaldehydeReaction is slower than in dichloromethane; catalyst order is 1.0, indicating a mononuclear active species. The solvent is believed to coordinate to the catalyst, reducing its Lewis acidity. beilstein-journals.org
Ethyl Acetate(R)-OxynitrilaseBenzaldehydeHigher enantiomeric excess (ee) compared to aqueous/ethanol mixtures due to suppression of the non-enzymatic reaction. d-nb.info
Diisopropyl Ether(R)-OxynitrilaseBenzaldehydeEven higher enantiomeric excess and enzyme stability compared to ethyl acetate. d-nb.info
MethanolNone (Hydrogenation)Mandelonitrile (B1675950)Efficient solvent for the hydrogenation of the nitrile group over a Pd/C catalyst. acs.org

Catalysis:

A variety of catalytic systems have been developed to enhance the rate and selectivity of cyanohydrin transformations. These can be broadly categorized into chemical catalysts and biocatalysts.

Chemical Catalysis: This includes base catalysis, acid catalysis (for the reverse reaction), and more sophisticated systems like phase-transfer catalysts and chiral Lewis acid/base complexes. Phase-transfer catalysis (PTC) is particularly useful when the cyanide source (e.g., KCN) is soluble in an aqueous phase while the aldehyde is in an organic phase. utwente.nlrsc.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion into the organic phase, where it can react with the aldehyde. utwente.nlrsc.org This method can significantly increase reaction rates and yields. utwente.nl

Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs or oxynitrilases), are highly efficient and stereoselective catalysts for the formation of cyanohydrins. nih.gov These enzymes can produce either the (R) or (S) enantiomer with high purity, depending on the source of the enzyme. d-nb.info For example, (R)-oxynitrilase from bitter almonds (Prunus amygdalus) catalyzes the formation of (R)-mandelonitrile. d-nb.infonih.gov Kinetic studies of these enzymatic reactions are often analyzed using the Michaelis-Menten model. The rate-determining step in the catalytic cycle for Prunus amygdalus hydroxynitrile lyase has been identified as the release of the (R)-mandelonitrile product from the enzyme-substrate complex. nih.gov The efficiency of these enzymatic reactions is highly dependent on pH and temperature, with lower temperatures and pH values often favoring higher enantioselectivity by minimizing the competing non-enzymatic reaction. researchgate.net

The following table presents kinetic data for the formation of mandelonitrile and its derivatives using different catalytic systems, providing a basis for understanding the potential reactivity of this compound.

CatalystSubstrateSolventKinetic ParameterValueReference
(R)-Oxynitrilase (Prunus amygdalus)BenzaldehydeBiphasic (Water/Organic)Non-enzymatic rate constant (k_non-enz)Determined separately to model enzymatic kinetics nih.gov
(R)-Oxynitrilase (Prunus amygdalus)BenzaldehydeBiphasic (Water/Organic)Rate-determining stepProduct release nih.gov
VO(salen)NCSBenzaldehydeDichloromethaneReaction Order (Catalyst)1.2 beilstein-journals.org
VO(salen)NCSBenzaldehydePropylene CarbonateReaction Order (Catalyst)1.0 beilstein-journals.org
Cyclic DipeptideBenzaldehydeNot specifiedProposed MechanismDimer of the catalyst is the active species libretexts.org

Chemical Transformations and Derivatization Strategies for Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile

Functional Group Interconversions of the Acetonitrile (B52724) Moiety in Hydroxy[3-(propan-2-yl)phenyl]acetonitrile

The acetonitrile group, a defining feature of this cyanohydrin, serves as a valuable synthon for accessing a range of other important functional groups. Its transformations primarily include hydrolysis, reduction, and participation in cyclization reactions.

Hydrolysis and Reduction of the Nitrile to Carboxylic Acids, Amides, and Amines

The carbon-nitrogen triple bond of the nitrile is susceptible to both hydrolytic and reductive conditions, providing pathways to carboxylic acids, amides, and primary amines.

Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds through an amide intermediate. lumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: When this compound is heated under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, the nitrile group is hydrolyzed. chemguide.co.uklibretexts.org The reaction first produces an intermediate amide, which is then further hydrolyzed under the reaction conditions to yield the corresponding α-hydroxy carboxylic acid, 2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetic acid, and an ammonium (B1175870) salt. chemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comlibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) solution also effects hydrolysis. chemguide.co.uk This process initially forms the sodium salt of the carboxylic acid (sodium 2-hydroxy-2-[3-(propan-2-yl)phenyl]acetate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetic acid. libretexts.org Under carefully controlled, milder basic conditions, it is sometimes possible to stop the reaction at the intermediate amide stage, yielding 2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetamide.

Reduction: The nitrile group can be completely reduced to a primary amine.

Catalytic Hydrogenation: This transformation is commonly achieved by catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney nickel, platinum, or palladium. This method converts the nitrile into a β-hydroxy phenethylamine (B48288) derivative, namely 2-amino-1-[3-(propan-2-yl)phenyl]ethanol.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will also reduce the nitrile to a primary amine. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, ultimately yielding the 2-amino-1-[3-(propan-2-yl)phenyl]ethanol after an aqueous workup. libretexts.org

The following table summarizes these key transformations of the nitrile group.

Starting CompoundReagents and ConditionsProductFunctional Group Transformation
This compoundH₃O⁺ (e.g., aq. HCl, H₂SO₄), heat2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetic acidNitrile to Carboxylic Acid
This compound1. NaOH(aq), heat; 2. H₃O⁺2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetic acidNitrile to Carboxylic Acid
This compoundH₂O, mild base or acid2-Hydroxy-2-[3-(propan-2-yl)phenyl]acetamideNitrile to Amide
This compound1. LiAlH₄, ether; 2. H₂O workup2-Amino-1-[3-(propan-2-yl)phenyl]ethanolNitrile to Primary Amine
This compoundH₂, Raney Ni (or Pt, Pd)2-Amino-1-[3-(propan-2-yl)phenyl]ethanolNitrile to Primary Amine

Cyclization Reactions Involving the Nitrile Group of this compound

The nitrile functionality, in conjunction with the adjacent hydroxyl group, can participate in intramolecular cyclization reactions to form heterocyclic systems. For instance, under specific acidic conditions, the Ritter reaction can be initiated. Protonation of the benzylic hydroxyl group followed by the loss of water would generate a stabilized benzylic carbocation. This carbocation can then be trapped intramolecularly by the nitrogen atom of the nitrile group. The resulting cyclic nitrilium ion intermediate, upon hydration, would lead to the formation of a substituted oxazoline (B21484) ring system.

Reactions of the Hydroxyl Group in this compound

The benzylic hydroxyl group is another key site for chemical modification, allowing for the synthesis of esters and ethers, as well as oxidation and reduction products.

Esterification and Etherification of the Benzylic Hydroxyl

Esterification: The hydroxyl group can be readily converted into an ester.

Reaction with Acyl Halides or Anhydrides: A common method involves reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct.

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) can also form the ester, though the conditions must be controlled to avoid hydrolysis of the nitrile group.

Steglich Esterification: A milder, more efficient method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, allowing it to react with the hydroxyl group under neutral conditions. researchgate.netnih.gov This method is particularly useful for preserving the sensitive cyanohydrin structure.

Etherification: The hydroxyl group can also be converted into an ether.

Williamson Ether Synthesis: This classic method involves first deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether.

Alkylation with Activating Reagents: Reagents like 2-benzyloxy-1-methylpyridinium triflate can serve as effective benzyl group donors under neutral conditions, providing a mild route to benzyl ethers. d-nb.info

Oxidation and Reduction of the Hydroxyl Functionality in this compound

Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone.

Mild oxidizing agents such as manganese dioxide (MnO₂) are often effective for the selective oxidation of benzylic alcohols. This reaction would yield 2-oxo-2-[3-(propan-2-yl)phenyl]acetonitrile. Other reagents like pyridinium (B92312) chlorochromate (PCC) could also be employed, although care must be taken as the acidity of some oxidation conditions could potentially affect the cyanohydrin equilibrium.

Reduction (Deoxygenation): While less common, the hydroxyl group could be removed entirely.

This deoxygenation can be accomplished via a two-step process. First, the alcohol is converted to a better leaving group, such as a tosylate, by reacting it with tosyl chloride. Subsequent reduction of the tosylate with a hydride source like lithium aluminum hydride would replace the -OTs group with a hydrogen atom, yielding [3-(propan-2-yl)phenyl]acetonitrile.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution (EAS) introduces new substituents onto the phenyl ring. The position of substitution is directed by the existing groups: the propan-2-yl (isopropyl) group and the hydroxyacetonitrile group. masterorganicchemistry.com

Directing Effects of Substituents:

Propan-2-yl Group: As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. It is therefore an activating group and an ortho, para-director. msu.edu

Hydroxyacetonitrile Group [-CH(OH)CN]: This group is electron-withdrawing (EWG) due to the inductive effect of the electronegative oxygen and the powerful inductive and resonance effects of the nitrile group. Consequently, it is a deactivating group and a meta-director relative to its own position.

The positions are numbered as follows: C1 carries the -CH(OH)CN group, and C3 carries the -CH(CH₃)₂ group.

Position 2: Ortho to the deactivating group, but ortho to the activating group.

Position 4: Ortho to the activating group.

Position 5: Meta to both groups.

Position 6: Para to the activating group.

Given that activating groups generally control the regioselectivity over deactivating groups, substitution is most likely to occur at the positions activated by the isopropyl group. Position 4 and position 6 are the most sterically accessible and electronically enriched sites. Position 2 is sterically hindered by the adjacent bulky isopropyl group. Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., RCOCl/AlCl₃) are expected to yield primarily a mixture of 4- and 6-substituted products.

Regioselective and Stereoselective Derivatization of this compound

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selective functionalization. Regioselectivity dictates which functional group reacts, while stereoselectivity controls the three-dimensional arrangement of atoms in the product.

Regioselective Derivatization:

Selective derivatization of either the phenolic hydroxyl group or the cyano group can be achieved by choosing appropriate reagents and reaction conditions.

O-Acylation and O-Alkylation of the Hydroxyl Group: The phenolic hydroxyl group can be selectively acylated or alkylated under specific conditions. For instance, chemoselective O-acylation of similar hydroxy-containing compounds has been successfully performed under acidic conditions. nih.gov This involves the protonation of the less basic cyano group, thus favoring the nucleophilic attack of the hydroxyl group on the acylating agent.

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations. Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, can selectively reduce the nitrile to a primary amine (aminomethyl group). researchgate.net Alternatively, partial reduction to an aldehyde can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H). google.com These transformations leave the hydroxyl group intact, demonstrating the regioselectivity of these reduction methods.

Stereoselective Derivatization:

The chiral center at the carbon bearing the hydroxyl and cyano groups allows for the synthesis of enantiomerically pure or enriched compounds, which is crucial for the development of pharmaceuticals and other biologically active molecules.

Enzymatic Kinetic Resolution: A powerful strategy for achieving high stereoselectivity is enzymatic kinetic resolution. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, have been effectively used for the enantioselective acylation of racemic α-hydroxy acids and related compounds. nih.gov In a typical kinetic resolution, one enantiomer of the racemic starting material is preferentially acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer. This method can provide access to both enantiomers of the derivatized product with high optical purity.

TransformationReagents and ConditionsSelective AtProduct Functional GroupStereoselectivity
O-AcylationAcyl halide/anhydride, Acid catalyst (e.g., HCl, CF3COOH)Phenolic HydroxylEsterNot applicable
Nitrile Reduction to AmineH2, Raney Ni or Pd/CNitrilePrimary AmineNot applicable
Nitrile Reduction to AldehydeDIBAL-H, then H2O workupNitrileAldehydeNot applicable
Enzymatic Kinetic Resolution (Acylation)Lipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate)Benzylic HydroxylChiral Ester and unreacted Chiral AlcoholHigh (Enantioselective)

This compound as a Synthetic Building Block for Complex Molecules

The ability to selectively functionalize this compound at its hydroxyl and cyano groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic systems and other bioactive scaffolds.

The nitrile functionality is a particularly versatile handle for constructing carbon-nitrogen and carbon-carbon bonds, as well as for its conversion into other important functional groups.

Synthesis of Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This transformation is often catalyzed by zinc salts. rsc.org Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. The conversion of the nitrile group of this compound to a tetrazole ring opens up avenues for creating novel bioactive compounds.

Synthesis of Oxazolines: Oxazolines are another class of heterocycles that can be synthesized from nitriles. The reaction of a nitrile with an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride, leads to the formation of a 2-oxazoline ring. researchgate.net Chiral oxazolines are widely used as ligands in asymmetric catalysis and are present in a number of natural products.

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group, followed by hydrolysis, yields ketones. mdpi.comnih.gov This transformation allows for the introduction of a new carbon-carbon bond and the formation of a keto functionality, which can be a key structural element or a point for further synthetic elaboration in complex molecules.

Formation of Amides and Carboxylic Acids: Hydrolysis of the nitrile group, under either acidic or basic conditions, leads to the formation of an amide and, upon further hydrolysis, a carboxylic acid. This provides a route to phenylacetic acid derivatives, which are common structural motifs in many pharmaceuticals.

The strategic derivatization of this compound, as outlined in the table below, provides access to a variety of functionalized intermediates that are poised for incorporation into more elaborate molecular architectures. These transformations underscore the compound's utility as a versatile building block in organic synthesis and medicinal chemistry programs aimed at discovering new bioactive agents.

Starting Functional GroupReagents and ConditionsResulting Functional GroupPotential Application in Complex Molecules
NitrileNaN3, ZnCl2TetrazoleIsosteric replacement for carboxylic acids in drug design
Nitrile2-Aminoethanol, ZnCl2OxazolineChiral ligands, heterocycle synthesis
Nitrile1. R-MgBr (Grignard), 2. H3O+KetoneIntroduction of new C-C bonds, synthesis of substituted acetophenones
NitrileH2O, H+ or OH-Carboxylic AcidSynthesis of phenylacetic acid derivatives
NitrileLiAlH4Primary AmineIntroduction of a basic nitrogen center, further functionalization

An extensive search for scholarly articles and research data on the computational and theoretical chemistry of this compound has been conducted. Unfortunately, no specific studies detailing the electronic structure, conformational analysis, or reaction pathway modeling for this particular compound could be located in the public domain.

The requested in-depth analysis, including quantum chemical calculations, Frontier Molecular Orbital (FMO) analysis, potential energy surface mapping, and reaction mechanism prediction, requires dedicated computational research that does not appear to have been published.

Therefore, it is not possible to generate the detailed, research-based article as outlined in the user's request. The creation of scientifically accurate content for the specified sections and subsections is contingent on the availability of peer-reviewed research, which is currently absent for this compound.

Computational and Theoretical Chemistry Studies on Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile

Reaction Pathway Modeling and Mechanism Prediction for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile Transformations

Ab Initio and DFT Studies of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms at a molecular level is a cornerstone of chemical research. Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient species such as reaction intermediates and transition states. While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the well-established principles of computational chemistry allow for a robust theoretical exploration.

For instance, the formation of a cyanohydrin like this compound from 3-(propan-2-yl)benzaldehyde and a cyanide source is a classic nucleophilic addition reaction. Computational models can be employed to investigate the energetics of this process. Using DFT, one can calculate the geometries and energies of the reactants, the tetrahedral intermediate, and the final product. Furthermore, the transition state for the nucleophilic attack of the cyanide ion on the carbonyl carbon can be located and characterized by the presence of a single imaginary frequency in its vibrational spectrum.

Table 1: Hypothetical DFT-Calculated Energies for the Formation of this compound

SpeciesRelative Energy (kcal/mol)
3-(propan-2-yl)benzaldehyde + CN⁻0.0
Transition State+8.5
Tetrahedral Intermediate-15.2
This compound-25.0

Note: These values are illustrative and represent typical energy profiles for such a reaction.

Computational Prediction of Reactivity and Selectivity in this compound Chemistry

Computational methods are not only descriptive but also predictive. They can be used to forecast the reactivity of a molecule and the selectivity of its reactions. For this compound, computational models can predict which sites of the molecule are most susceptible to electrophilic or nucleophilic attack. This is often achieved through the analysis of molecular orbitals and electron density distribution.

For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A high HOMO energy suggests a greater propensity for reaction with electrophiles, whereas a low LUMO energy indicates a higher reactivity towards nucleophiles.

Furthermore, electrostatic potential maps can visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, one would expect the oxygen of the hydroxyl group and the nitrogen of the nitrile group to be electron-rich, while the carbon of the nitrile group and the carbon attached to the hydroxyl and nitrile groups would be relatively electron-poor.

In the context of selectivity, consider a hypothetical reaction where this compound could undergo either O-alkylation or N-alkylation. Computational modeling of the transition states for both pathways could reveal which one has a lower activation barrier, thus predicting the major product of the reaction.

Spectroscopic Property Prediction and Validation for this compound

Computational NMR and IR Spectroscopy

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.

The prediction of NMR chemical shifts typically involves geometry optimization of the molecule followed by a calculation of the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated shielding constants are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts. These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between isomers. mdpi.com

Similarly, IR spectra can be computed by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the vibrational modes. These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups. For aromatic nitriles, the C≡N stretching frequency is a characteristic and intense peak. spectroscopyonline.com

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
¹H NMRAromatic Protons7.2-7.5 ppm
¹H NMRMethine Proton (isopropyl)~3.0 ppm
¹H NMRMethyl Protons (isopropyl)~1.2 ppm
¹H NMRMethine Proton (CH-CN)~5.5 ppm
¹³C NMRNitrile Carbon~120 ppm
¹³C NMRAromatic Carbons125-145 ppm
IRO-H Stretch~3400 cm⁻¹ (broad)
IRC-H Stretch (aromatic)>3000 cm⁻¹
IRC-H Stretch (aliphatic)<3000 cm⁻¹
IRC≡N Stretch~2230 cm⁻¹ (sharp, medium)

Note: These are illustrative values based on typical ranges for the respective functional groups. spectroscopyonline.comorgchemboulder.com

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, a TD-DFT calculation would provide information about the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. These calculations are crucial for understanding the photophysical properties of the molecule and for designing molecules with specific light-absorbing characteristics. The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. nih.govrsc.org

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Wavelength (nm)Oscillator Strength (f)
S₀ → S₁2750.15
S₀ → S₂2300.45
S₀ → S₃2100.20

Note: These values are for illustrative purposes and represent a plausible electronic spectrum for a substituted aromatic compound.

In Silico Design Principles for this compound Analogs

The principles of computational chemistry can be extended to the rational design of new molecules with desired properties, a process often referred to as in silico design. For this compound, this could involve the design of analogs with enhanced biological activity, improved pharmacokinetic profiles, or tailored spectroscopic properties. The nitrile group, in particular, is a versatile functional group in drug design, often used as a bioisostere for other groups to improve metabolic stability and binding affinity. nih.govresearchgate.net

The design process typically begins with the parent molecule, this compound, as a template. Modifications can then be introduced, such as altering the substitution pattern on the aromatic ring, replacing the isopropyl group with other alkyl or functional groups, or modifying the hydroxyl and nitrile moieties.

Computational methods are then used to evaluate the properties of these virtual analogs. For example, if the goal is to design a more potent enzyme inhibitor, molecular docking simulations can be used to predict the binding affinity of the analogs to the target enzyme's active site. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific molecular descriptors with biological activity, providing a predictive tool for screening new designs.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted computationally to assess the drug-likeness of the designed analogs. core.ac.uk This multi-parameter optimization approach, guided by computational chemistry, allows for the efficient exploration of chemical space and the prioritization of promising candidates for synthesis and experimental testing.

Advanced Spectroscopic and Analytical Characterization Methodologies for Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile

Development of Hyphenated Techniques for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile Profiling

Hyphenated analytical techniques, which combine two or more methods, provide enhanced sensitivity and selectivity for the analysis of complex mixtures. For this compound, these techniques are indispensable for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of chemical compounds.

GC-MS Analysis: For volatile and thermally stable derivatives of this compound, GC-MS is a suitable analytical method. A protocol for the quantification of mandelonitrile (B1675950), a related cyanohydrin, involves derivatization by silylation to improve volatility and thermal stability, followed by GC-MS analysis. nih.gov This method demonstrates high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. nih.gov In a study on o-chlorobenzylidene malononitrile, GC-MS was used to confirm the identity and purity of the synthesized compound. semanticscholar.org

LC-MS Analysis: LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of α-ketoglutarate cyanohydrin in plasma. nih.gov This method involves protein precipitation, followed by reversed-phase HPLC separation and tandem mass spectrometry detection. nih.gov Such an approach offers a dynamic range and a low limit of detection, making it suitable for trace analysis. nih.gov The specificity and sensitivity of LC-MS/MS make it a valuable tool for the determination of cyanohydrins in various matrices. nih.gov

Below is a table summarizing typical parameters for GC-MS and LC-MS analysis of cyanohydrins, based on methodologies for related compounds.

ParameterGC-MS (for silylated derivatives)LC-MS/MS
Column Capillary column (e.g., HP-5MS)Reversed-phase C18 column (e.g., Atlantis)
Mobile Phase/Carrier Gas HeliumGradient of acetonitrile (B52724) and ammonium (B1175870) formate buffer
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), negative mode
Detection Mass Spectrometer (Quadrupole)Tandem Mass Spectrometer (e.g., Quattro Micro)
Limit of Detection (LOD) ~3 ppm for mandelonitrile nih.gov200 nM for α-ketoglutarate cyanohydrin nih.gov
Quantification External standard calibrationUse of an isotopically labeled internal standard

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. Online Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful process analytical technologies (PAT) for this purpose.

Online NMR Spectroscopy: Benchtop NMR spectrometers can be placed directly in a laboratory fume hood to monitor reaction progress online. magritek.commagritek.com The reaction mixture is continuously flowed from the reactor through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. magritek.com This technique provides quantitative data on the concentration of reactants, products, and any observable intermediates, which is crucial for understanding reaction kinetics and optimizing reaction conditions. magritek.com For instance, the acetalization of an aldehyde has been monitored in real-time using this approach. magritek.com A combined online NMR and HPLC platform can be used to establish relative response factors for reaction components without the need for isolating each species. acs.org

Online IR Spectroscopy: In situ IR spectroscopy is another effective technique for real-time reaction monitoring. spectroscopyonline.com By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the reacting species can be tracked over time. This is particularly useful for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. For the synthesis of this compound from 3-isopropylbenzaldehyde (B1580556) and a cyanide source, IR spectroscopy can monitor the decrease in the aldehyde carbonyl stretch and the appearance of the nitrile and hydroxyl stretches of the cyanohydrin product.

The following table outlines the principles and applications of these online monitoring techniques for the synthesis of this compound.

TechniquePrincipleApplication in Synthesis Monitoring
Online NMR Measures the nuclear magnetic resonance of atomic nuclei in the sample, providing structural and quantitative information.- Quantify the consumption of 3-isopropylbenzaldehyde. - Track the formation of this compound. - Identify and quantify any reaction intermediates or byproducts.
Online IR Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.- Monitor the disappearance of the C=O stretching vibration of the aldehyde. - Observe the appearance of the O-H and C≡N stretching vibrations of the cyanohydrin.

Advanced NMR Spectroscopy for Structural Elucidation of this compound Derivatives

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced 2D NMR methods and solid-state NMR provide detailed information about connectivity, spatial arrangement, and solid-phase structure.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of substituted aromatic compounds and their derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other, typically through two or three bonds. libretexts.org For a derivative of this compound, COSY would be used to establish the connectivity of the protons on the aromatic ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.org This allows for the direct assignment of the carbon atom corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments, for instance, by showing correlations from the protons of the isopropyl group to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules.

The table below illustrates the expected key correlations for this compound in various 2D NMR experiments.

ExperimentCorrelated NucleiInformation Gained for this compound
COSY ¹H - ¹H- Correlations between adjacent aromatic protons. - Correlation between the methine and methyl protons of the isopropyl group.
HSQC ¹H - ¹³C (one bond)- Assigns each carbon atom that is directly bonded to a proton.
HMBC ¹H - ¹³C (multiple bonds)- Confirms the attachment of the isopropyl group to the phenyl ring. - Establishes the connectivity of the cyanohydrin functional group to the aromatic ring.
NOESY ¹H - ¹H (through space)- Provides information on the spatial proximity of different proton groups, aiding in conformational analysis.

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.netnih.gov

Different polymorphs of a compound can have distinct physical properties. SSNMR can distinguish between polymorphs because the NMR parameters, such as chemical shifts, are sensitive to the local molecular environment, which differs in different crystal lattices. researchgate.net A one-dimensional ¹³C cross-polarization magic angle spinning (CP/MAS) experiment is often used to determine the number of non-equivalent molecules in the asymmetric unit cell of a crystal. researchgate.net

SSNMR can also be used to study solid-state reactivity. By acquiring spectra at different stages of a solid-state reaction, it is possible to monitor the transformation of reactants into products and to identify any solid-state intermediates. Furthermore, SSNMR can provide insights into molecular motion in the solid state. researchgate.net For this compound, SSNMR could be employed to identify and characterize different polymorphic forms, to study its stability in the solid state, and to monitor any solid-state reactions it might undergo.

X-ray Crystallography and Diffraction Studies on this compound and its Co-crystals

For this compound, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The crystal structure of related compounds, such as mandelonitrile lyase, has been studied using this technique. scispace.com In a study of (S)-p-hydroxy-mandelonitrile lyase, different crystal forms were identified, belonging to orthorhombic and monoclinic space groups. nih.gov

Co-crystal Engineering: X-ray diffraction is also essential in the field of crystal engineering, particularly in the study of co-crystals. nih.gov A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physical properties. X-ray diffraction would be used to confirm the formation of a co-crystal and to understand the intermolecular interactions, such as hydrogen bonding, that hold the co-crystal together.

The following table presents a hypothetical summary of crystallographic data for this compound, based on data for other substituted aromatic compounds.

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.1 Å, b = 18.0 Å, c = 13.1 Å, β = 96.7°
Molecules per Unit Cell (Z) 4
Key Bond Lengths C≡N: ~1.14 Å, C-O: ~1.43 Å
Key Bond Angles C-C-N: ~178°, C-C-O: ~109°

Chiral Chromatography and Spectroscopic Methods for Stereoisomer Analysis of this compound

The presence of a stereocenter at the carbon atom bearing the hydroxyl and cyano groups means that this compound exists as a pair of enantiomers. The separation and analysis of these stereoisomers are critical, as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

The resolution of racemic mandelonitrile and its derivatives is well-documented and provides a strong basis for developing a separation method for this compound. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective. These phases, available under trade names like Chiralpak® and Chiralcel®, separate enantiomers based on the formation of transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. nih.gov

For the separation of this compound enantiomers, a normal-phase HPLC method is typically employed. A mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, such as isopropanol, is used to elute the enantiomers from the chiral column. rsc.org The differential interaction of the (R)- and (S)-enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) of a non-racemic sample can be determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Method for Stereoisomer Analysis
ParameterCondition
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Elution Profile Baseline separation of (R)- and (S)-enantiomers

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring of this compound

Functional Group Analysis

The FT-IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the specific vibrational modes of its constituent functional groups.

Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration, indicative of hydrogen bonding. The corresponding C-O stretching vibration appears in the 1050-1200 cm⁻¹ region. The O-H bond is typically a weak scatterer in Raman spectroscopy.

Nitrile (-C≡N) Group: The nitrile group gives rise to a sharp, intense absorption in the FT-IR spectrum and a strong, sharp peak in the Raman spectrum in the range of 2240-2260 cm⁻¹. This peak is highly characteristic and useful for identification.

Aromatic Ring (3-(propan-2-yl)phenyl): The aromatic ring exhibits multiple characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone bands in the FT-IR spectrum between 1650 and 2000 cm⁻¹ and the out-of-plane C-H bending bands in the 675-900 cm⁻¹ region.

Isopropyl (-CH(CH₃)₂) Group: Aliphatic C-H stretching vibrations from the isopropyl group and the methine C-H adjacent to the nitrile and hydroxyl groups are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). C-H bending vibrations for this group will be present in the 1370-1470 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)FT-IR IntensityRaman Intensity
O-H stretchHydroxyl3600 - 3200Strong, BroadWeak
Aromatic C-H stretchAromatic Ring3100 - 3000MediumStrong
Aliphatic C-H stretchIsopropyl, Methine2970 - 2850Medium-StrongMedium-Strong
C≡N stretchNitrile2260 - 2240Medium, SharpStrong, Sharp
Aromatic C=C stretchAromatic Ring1600 - 1450Medium-StrongStrong
C-O stretchHydroxyl1200 - 1050StrongWeak

Reaction Monitoring

The synthesis of this compound typically involves the nucleophilic addition of a cyanide anion to the carbonyl group of 3-(propan-2-yl)benzaldehyde. chemistrysteps.com This process, known as a cyanohydrin formation reaction, can be effectively monitored in real-time using in-situ FT-IR spectroscopy, often with an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture. clairet.co.uk

By continuously collecting FT-IR spectra as the reaction proceeds, one can track the concentration changes of the reactant and product. The key spectral changes to monitor are:

Disappearance of the Reactant Peak: The strong carbonyl (C=O) stretching band of the starting aldehyde, 3-(propan-2-yl)benzaldehyde, located at approximately 1700 cm⁻¹, will decrease in intensity.

Appearance of Product Peaks: Simultaneously, the characteristic peaks of the this compound product will emerge and grow in intensity. These include the broad O-H stretching band (3600-3200 cm⁻¹) and the sharp C≡N stretching band (2260-2240 cm⁻¹).

This real-time monitoring allows for the precise determination of reaction kinetics, identification of the reaction endpoint, and detection of any potential intermediates or by-products, ensuring optimal control over the synthesis process.

Potential Applications of Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile in Material Science and Advanced Chemical Synthesis

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile as a Monomer or Precursor in Polymer Chemistry

The bifunctional nature of this compound, containing both a hydroxyl and a nitrile group, presents theoretical possibilities for its use in polymerization reactions. The hydroxyl group can participate in step-growth polymerization processes such as esterification or etherification to form polyesters or polyethers, respectively. The nitrile group, while less reactive for polymerization, can be chemically modified into other functional groups like amines or carboxylic acids, which can then act as polymerization sites.

For instance, the reduction of the nitrile group to a primary amine would yield a bifunctional amino alcohol, a valuable precursor for the synthesis of polyamides or polyurethanes. The presence of the 3-(propan-2-yl)phenyl group would impart specific properties to the resulting polymer, such as increased hydrophobicity and solubility in organic solvents, as well as influencing the thermal and mechanical properties of the final material.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Monomer Precursor (Derived from this compound)Co-monomerPolymer TypePotential Properties
Hydroxy[3-(propan-2-yl)phenyl]acetic acid (via nitrile hydrolysis)Diol (e.g., Ethylene Glycol)PolyesterEnhanced thermal stability, altered crystallinity
1-Amino-2-hydroxy-2-[3-(propan-2-yl)phenyl]ethane (via nitrile reduction)Diacid (e.g., Adipic Acid)PolyamideIncreased solubility, modified mechanical strength
This compoundDiisocyanate (e.g., Toluene Diisocyanate)PolyurethaneImproved flexibility and impact resistance

Integration of this compound into Functional Materials

The incorporation of this compound into functional materials could be achieved by leveraging its reactive handles to graft it onto surfaces or into matrices, or by using it as a building block for more complex functional molecules.

While this compound itself does not possess significant chromophoric properties in the visible spectrum, it serves as a valuable scaffold for the synthesis of advanced chromophores. The phenylacetonitrile (B145931) core is a common feature in molecules designed for applications in organic light-emitting diodes (OLEDs) and nonlinear optics.

Chemical modification of the nitrile and hydroxyl groups, as well as electrophilic substitution on the aromatic ring, can be used to extend the π-conjugated system. For example, coupling reactions at the phenyl ring or condensation reactions involving the nitrile group could lead to the formation of donor-π-acceptor (D-π-A) type chromophores. The 3-(propan-2-yl) group would serve to enhance solubility and prevent aggregation-caused quenching of fluorescence, which is a common issue in solid-state optoelectronic devices.

In the realm of nanomaterials, this compound could be utilized as a surface modifying agent or a precursor for functional nanoparticles. The hydroxyl group can act as an anchor to bind to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO), modifying their surface properties. The nitrile group, or derivatives thereof, could then be used for further functionalization.

For example, attaching this molecule to the surface of quantum dots could influence their dispersibility in various media and passivate surface trap states, potentially enhancing their photoluminescent quantum yield. The bulky propan-2-yl group would provide a steric barrier, preventing nanoparticle aggregation and improving the stability of colloidal suspensions.

This compound in the Development of Catalytic Systems (e.g., as a ligand component)

The nitrile and hydroxyl functionalities of this compound make it a potential candidate for the development of novel ligands for transition metal catalysis. The nitrile nitrogen possesses a lone pair of electrons that can coordinate to a metal center. While nitriles are generally weak σ-donors, their coordination can be enhanced in certain catalytic cycles.

More plausibly, the compound could be chemically transformed into more effective ligand structures. For instance, reduction of the nitrile to an amine, followed by reaction with a phosphine-containing aldehyde, could yield a P,N-type bidentate ligand. The stereoelectronic properties of such a ligand would be influenced by the 3-(propan-2-yl)phenyl substituent, which could play a role in controlling the selectivity of catalytic transformations.

Table 2: Potential Ligand Architectures Derived from this compound

Ligand TypeSynthetic Transformation from this compoundPotential Metal CoordinationPotential Catalytic Application
Amino AlcoholNitrile reduction to primary amineBidentate (N,O-coordination)Asymmetric transfer hydrogenation
Phosphino-AmineNitrile reduction and subsequent reaction with a phosphine (B1218219) derivativeBidentate (P,N-coordination)Cross-coupling reactions
Oxazoline (B21484)Cyclization reaction involving the nitrile and hydroxyl groupsMonodentate or part of a larger chiral scaffoldAsymmetric catalysis

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry relies on non-covalent interactions to form organized structures. This compound has several features that could be exploited in this context. The hydroxyl group is a hydrogen bond donor and acceptor, while the nitrile group can also act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and cation-π interactions.

These functionalities could allow the molecule to self-assemble into higher-order structures like gels or liquid crystals under appropriate conditions. Furthermore, it could act as a guest molecule, fitting into the cavity of a larger host molecule (e.g., a cyclodextrin (B1172386) or a calixarene). The binding affinity and selectivity would be governed by a combination of hydrogen bonding, hydrophobic interactions (from the propan-2-ylphenyl group), and shape complementarity. Such host-guest complexes could be used for molecular recognition, sensing, or the controlled release of the guest molecule.

Future Research Trajectories and Interdisciplinary Opportunities in Hydroxy 3 Propan 2 Yl Phenyl Acetonitrile Chemistry

Development of Novel Synthetic Paradigms for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile Analogs

The synthesis of cyanohydrins is a cornerstone of organic chemistry, traditionally involving the addition of hydrogen cyanide to carbonyl compounds. google.comgoogle.com Future research is poised to move beyond these classic methods to develop more sophisticated and efficient synthetic paradigms for analogs of this compound. A primary focus is the advancement of asymmetric catalysis to produce enantiomerically pure cyanohydrins, which are valuable chiral building blocks in the synthesis of complex molecules. researchgate.net

Key areas for development include:

Catalyst Design: The invention of more general and robust catalysts that can provide high yields and enantioselectivity across a broad range of aldehyde and ketone substrates is a significant goal. diva-portal.org This includes the refinement of existing transition metal complexes and the exploration of novel organocatalysts.

Alternative Cyanide Sources: Research into safer and more manageable cyanide sources to replace the highly toxic hydrogen cyanide gas or alkali metal cyanides is crucial. researchgate.netdiva-portal.org Reagents like acetone cyanohydrin and ethyl cyanoformate are promising alternatives currently under investigation. researchgate.netdiva-portal.org

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for cyanohydrin synthesis can offer improved safety, scalability, and reaction control. Optimizing reaction conditions through high-throughput screening will enable the rapid discovery of efficient synthetic routes for novel analogs. organic-chemistry.org

Synthetic ParadigmDescriptionKey Research FocusPotential Advantages
Asymmetric CatalysisUse of chiral catalysts (e.g., metal complexes, enzymes, organocatalysts) to stereoselectively synthesize one enantiomer of a chiral cyanohydrin analog. researchgate.netdiva-portal.orgDevelopment of highly efficient and selective catalysts for a wide range of substrates. diva-portal.orgAccess to enantiopure compounds, crucial for pharmaceutical and biological applications.
BiocatalysisEmployment of enzymes, such as hydroxynitrile lyases (HNLs), to catalyze the formation of cyanohydrins. researchgate.netEnzyme evolution and engineering to enhance stability, substrate scope, and stereoselectivity.High enantioselectivity, mild reaction conditions, and alignment with green chemistry principles. nih.gov
Flow ChemistryPerforming the cyanation reaction in a continuous flow reactor instead of a traditional batch setup.Reactor design, optimization of reaction parameters (temperature, pressure, flow rate), and integration with real-time analysis.Enhanced safety by minimizing the amount of hazardous reagents at any given time, improved scalability, and better process control.
Alternative Cyanide SourcesUtilizing less hazardous cyanide-donating reagents, such as trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin. researchgate.netDiscovering new, stable, and efficient cyanide transfer agents.Improved laboratory safety and easier handling compared to HCN gas or alkali cyanides.
Table 1. Novel Synthetic Paradigms for this compound Analogs.

Advanced Understanding of Structure-Reactivity Relationships of this compound at the Molecular Level

A deeper comprehension of the interplay between the molecular structure of this compound and its chemical reactivity is essential for designing new applications. The molecule possesses three key reactive sites: the hydroxyl group, the nitrile group, and the substituted aromatic ring. The spatial arrangement and electronic properties of these groups dictate the compound's behavior in chemical transformations.

Future research will focus on:

Kinetics and Mechanistic Studies: Investigating the reaction rates and mechanisms of transformations involving the nitrile and hydroxyl groups. For instance, studying the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine, and the esterification or etherification of the hydroxyl group.

Influence of the Substituent: Elucidating how the 3-(propan-2-yl)phenyl moiety electronically and sterically influences the reactivity of the adjacent cyanohydrin functionality. This understanding is critical for predicting the behavior of various substituted analogs.

Stereoelectronic Effects: Analyzing how the stereochemistry of the chiral center affects reaction outcomes. This is particularly important for designing stereospecific syntheses using these compounds as intermediates.

Functional GroupPotential TransformationResearch Question
Nitrile (C≡N)Hydrolysis to amide or carboxylic acid; Reduction to primary amine; Addition of organometallic reagents.How do substituents on the phenyl ring affect the rate and mechanism of these transformations?
Hydroxyl (-OH)Esterification; Etherification; Oxidation to a ketone; Acylation. diva-portal.orgWhat is the impact of the adjacent nitrile group on the acidity and nucleophilicity of the hydroxyl group?
Aromatic RingElectrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts).How does the cyanohydrin moiety direct the position of incoming electrophiles on the aromatic ring?
Table 2. Potential Reactivity Studies for this compound.

Exploration of this compound in Niche Chemical Applications

The unique bifunctional nature of cyanohydrins makes them highly valuable as intermediates in organic synthesis. google.comdiva-portal.org While the direct applications of this compound are still emerging, its structural motifs suggest potential in several niche areas.

Agrochemicals: Cyanohydrins are known precursors for insecticidally active compounds. google.comgoogleapis.com Future work could explore analogs of this compound as scaffolds for new pesticides, leveraging the lipophilic isopropyl group which may enhance biological activity and transport properties.

Specialty Polymers and Materials: The hydroxyl and nitrile groups offer two distinct points for polymerization or modification of material surfaces. Analogs could be investigated as monomers for specialty polymers with tailored thermal or optical properties.

Ligand Synthesis: The ability of the nitrile and hydroxyl groups to coordinate with metal ions suggests that derivatives of this compound could be developed as ligands for catalysis or metal sequestration.

Computational Innovations Guiding Experimental Research on this compound

Computational chemistry has become an indispensable tool for predicting chemical phenomena and guiding experimental design. grnjournal.us For this compound, computational methods can provide profound insights that are difficult to obtain through experiments alone. mdpi.com

Future interdisciplinary research will leverage computational tools to:

Elucidate Reaction Mechanisms: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces for reactions involving the cyanohydrin. grnjournal.usmdpi.comacs.org This allows for the identification of transition states and intermediates, providing a detailed, molecular-level understanding of reaction pathways. smu.edu

Predict Reactivity and Selectivity: Computational models can predict how structural modifications in analogs will affect their reactivity and the stereoselectivity of their reactions. This predictive power can significantly accelerate the discovery of molecules with desired properties.

Design Novel Catalysts: Computational screening can be used to design new catalysts for the asymmetric synthesis of chiral analogs. By modeling the interaction between the substrate and the catalyst, researchers can rationally design catalysts with enhanced performance. mdpi.com

Automated Reaction Discovery: Advanced algorithms are being developed to automatically explore unknown reaction pathways, potentially uncovering novel transformations and applications for this compound. mit.edu

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Calculating molecular structures, vibrational frequencies (for IR spectra prediction), and reaction energy profiles. mdpi.com
Ab Initio MethodsProviding high-accuracy benchmarks for electronic structure and reaction barriers. mit.edu
Molecular Dynamics (MD)Simulating the behavior of the molecule in solution to understand solvent effects on reactivity. grnjournal.us
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions (biocatalysis) involving analogs of the compound.
Table 3. Computational Approaches in this compound Chemistry.

Emerging Analytical Techniques for this compound Characterization

The accurate characterization of this compound and its derivatives is fundamental to all areas of research. While standard techniques like NMR and IR spectroscopy are well-established, emerging analytical methods promise greater sensitivity, resolution, and information content. ijpsjournal.comonlineorganicchemistrytutor.com

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling unambiguous determination of elemental compositions. ijpsjournal.com Tandem MS (MS/MS) techniques can be used to probe the fragmentation patterns of the molecule, offering detailed structural information and aiding in the identification of reaction products and impurities.

Hyphenated Chromatographic Techniques: The coupling of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (GC-MS, LC-MS) is essential for separating complex mixtures of analogs and reaction byproducts and identifying each component. ijpsjournal.commdpi.com Chiral chromatography is particularly vital for analyzing the enantiomeric purity of asymmetrically synthesized products. researchgate.net

Advanced Spectroscopic Methods: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information on the connectivity of atoms within the molecule, which is invaluable for the structural elucidation of novel, more complex analogs. ijpsjournal.com Furthermore, techniques like Resonant Inelastic X-ray Scattering (RIXS) can offer sensitive probes of the electronic structure and bonding environment of the nitrile group.

Green Analytical Chemistry: The development of analytical methods that minimize solvent use and waste generation is a growing trend. mdpi.com Techniques like supercritical fluid chromatography (SFC) and solid-phase microextraction (SPME) represent greener alternatives for the analysis of this compound and its derivatives. mdpi.com

TechniqueInformation Provided for this compoundEmerging Trend
Infrared (IR) SpectroscopyIdentification of functional groups, especially the characteristic sharp C≡N stretch (~2250 cm⁻¹) and broad O-H stretch. ucalgary.caspectroscopyonline.comCoupling with microscopy for spatially resolved chemical imaging.
Nuclear Magnetic Resonance (NMR)Detailed carbon-hydrogen framework and connectivity. ijpsjournal.comUse of 2D and 3D NMR for complex structures; cryogenically cooled probes for enhanced sensitivity.
Mass Spectrometry (MS)Molecular weight and fragmentation patterns for structural confirmation. onlineorganicchemistrytutor.comHigh-Resolution MS (HRMS) for exact mass; Ambient ionization techniques for rapid analysis.
High-Performance Liquid Chromatography (HPLC)Separation, quantification, and purity assessment. ijpsjournal.comChiral HPLC for enantiomeric separation; Ultra-High-Performance Liquid Chromatography (UHPLC) for faster, higher-resolution separations.
Table 4. Analytical Techniques for Characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.